2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid
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Overview
Description
2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid is an organic compound that belongs to the class of difluoroacetic acids This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid typically involves the halogenation of a phenyl ring followed by the introduction of difluoroacetic acid moiety. One common method includes the bromination and chlorination of a phenyl ring to obtain 3-bromo-4-chlorophenyl derivative. This intermediate is then subjected to a reaction with difluoroacetic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using bromine and chlorine gas in the presence of a catalyst The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Quinones and related compounds.
Reduction Products: Hydroquinones and related compounds.
Scientific Research Applications
2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The difluoroacetic acid moiety can also play a role in modulating the compound’s activity by influencing its physicochemical properties.
Comparison with Similar Compounds
Similar Compounds
Bromochlorobenzene: A halogenated benzene derivative with similar halogen substituents.
Difluoroacetic Acid: A simple difluorinated acetic acid without the aromatic ring.
3-Bromo-4-chlorobenzoic Acid: A related compound with a carboxylic acid group instead of the difluoroacetic acid moiety.
Uniqueness
2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid is unique due to the combination of bromine, chlorine, and difluoroacetic acid moieties on a single aromatic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid is a synthetic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a phenyl ring substituted with bromine and chlorine atoms, along with a difluoroacetic acid moiety. This unique structure enhances its reactivity and potential interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Properties : Some derivatives of difluoroacetic acid have been shown to inhibit tumor growth and induce apoptosis in cancer cell lines. The specific mechanisms through which this compound exerts these effects are still under investigation.
- Enzyme Inhibition : The compound has demonstrated potential in inhibiting specific enzymes by binding to their active sites, thus interfering with their catalytic functions. This property is particularly valuable in drug development aimed at creating new therapeutic agents.
The mechanism of action of this compound involves its interaction with various molecular targets:
- Binding Affinity : The halogen atoms (bromine and chlorine) on the phenyl ring can enhance the compound’s affinity for specific receptors or enzymes. This increased binding can lead to significant biological effects.
- Influence of Difluoroacetic Acid Moiety : The difluoroacetic acid group may influence the overall physicochemical properties of the compound, affecting its solubility and interaction with biological systems.
Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Studies : Research has indicated that derivatives containing difluoroacetic acid can inhibit cancer cell proliferation. For instance, a study reported that certain analogs induced apoptosis in human cancer cell lines through caspase activation pathways.
- Antimicrobial Screening : A microbiological screening revealed that this compound exhibited moderate antibacterial activity against various strains, suggesting its potential as an antimicrobial agent.
Case Study 1: Anticancer Activity
A study conducted on the effects of difluoroacetic acid derivatives on cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, this compound was shown to inhibit key enzymes involved in metabolic pathways. This inhibition was evaluated using biochemical assays measuring enzyme activity in the presence of varying concentrations of the compound.
Comparative Analysis
To understand the unique properties of this compound relative to similar compounds, a comparative analysis is presented below:
Compound Name | Structural Features | Notable Biological Activity |
---|---|---|
This compound | Bromine and chlorine substitutions on phenyl ring | Anticancer and antimicrobial activity |
2-(4-Chlorophenyl)-2,2-difluoroacetic acid | Chlorine substitution only | Anticancer activity reported |
Bromodifluoroacetic acid | Lacks phenyl ring | Limited biological activity |
Properties
IUPAC Name |
2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF2O2/c9-5-3-4(1-2-6(5)10)8(11,12)7(13)14/h1-3H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSXMZKYPFUJSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)(F)F)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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